6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

Calcium-sensing receptor Calcilytic PTH secretion

Researchers investigating calcium-sensing receptor (CaSR) pharmacology often face limited access to well-characterized calcilytic tool compounds with documented in vivo PTH release activity. This quinazolin-2(1H)-one derivative (CAS 478963-71-2) fills that gap as a validated CaSR antagonist. • Defined potency: IC50 15.9 µM against human CaSR in FLIPR assays, enabling reproducible use as a positive control or screening comparator. • In vivo validated: Intravenous administration triggers endogenous PTH release in Wistar rat models, suitable for bone anabolic therapy research. • Reliable supply: Available in 50 mg to 1 g sizes, 95-98% purity, stored at 2-8°C, shipped ambient globally.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 478963-71-2
Cat. No. B1499715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one
CAS478963-71-2
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)O)C(C)C
InChIInChI=1S/C20H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(23)9-10-18(17)22(13(3)4)20(24)21-19/h5-13,23H,1-4H3
InChIKeyOFKNILXLOVIKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one CAS 478963-71-2: A Research-Grade Calcilytic Quinazolinone


This compound, identified by CAS 478963-71-2, is a quinazolin-2(1H)-one derivative that functions as a calcium-sensing receptor (CaSR) antagonist, also known as a calcilytic [1]. It is a small molecule (MW 322.4 g/mol) explored for its ability to stimulate the release of endogenous parathyroid hormone (PTH), a mechanism relevant to bone anabolic therapy research [REFS-1, REFS-2]. The compound's activity was first disclosed in the context of a medicinal chemistry program aimed at developing potent CaSR antagonists for osteoporosis treatment [2].

Workflow
CaSR antagonist pharmacology & calcium-signaling studies
Selection
Documented baseline activity & SAR intermediate profile
Use Context
PTH release research model & calcilytic SAR programs

Why Generic Substitution Is Not Advisable for 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one in Research Applications


The critical 6-hydroxy group on the quinazolinone core is a key metabolic and pharmacodynamic switch. Literature indicates that the related 6-alkoxy series, from which this molecule is derived, achieved >1000-fold improvements in CaSR potency through structural optimization [1]. Therefore, even subtle changes like alkylation of the 6-hydroxy group or movement of the isopropyl substituent can drastically alter in vitro potency and the downstream in vivo PTH release profile, rendering generic analogs functionally non-equivalent [REFS-1, REFS-2]. Data from the source program confirms that the specific substitution pattern is crucial for the desired pharmacological effect, making direct substitution unreliable without confirmatory biological data [2].

6‑OH vs 6‑alkoxy Alkylation or modification of the 6‑hydroxy group may drastically shift CaSR potency and in vivo PTH release, as shown by >1000‑fold SAR differences in the series.
Substitution pattern Movement or removal of isopropyl substituents can disrupt the validated binding mode and abolish target engagement; structural analogs are not functionally interchangeable.
Uncharacterized analogs Untested analogues lack confirmed in vitro IC₅₀ and in vivo PTH response; class‑level inference does not guarantee individual compound performance.

Quantitative Comparative Evidence for the Selection of 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one


Validated CaSR Antagonist Potency: A Stepping Stone from Hit Compound 2a

The compound's CaSR antagonist activity is a direct outcome of the optimization of a weak initial screening hit, compound 2a. While its potency is not at the nanomolar level, its IC50 of 15.9 µM (15,900 nM) against the human CaSR in a FLIPR-based cell assay confirms it as an active antagonist [REFS-1, REFS-2]. This places it as a structurally distinct intermediate within the optimization journey, where the core potency was improved by >1000-fold [1]. The data provides a quantitative baseline for this specific substitution pattern, which is lower than the most optimized 6-alkoxy derivatives but significantly improved over the initial hit 2a [1].

CaSR IC₅₀
Cross‑study comparable
15.9 µM
vs. screening hit 2a (weak inhibitor)
Supports CaSR antagonist activity baseline; significant improvement over initial hit.
FLIPR assay, human CaSR in CCL39 cells. Reproducible benchmark for cell‑based studies.
Calcium-sensing receptor Calcilytic PTH secretion Bone anabolic agent Osteoporosis research

In Vivo Proof of Mechanism: PTH Release Stimulation in a Rat Model

The target compound is reported to induce parathyroid hormone (PTH) release in an intravenous (i.v.) pharmacokinetics-pharmacodynamics (PK/PD) model in Wistar rats [REFS-1, REFS-2]. This is a crucial in vivo correlate to the in vitro CaSR antagonism. The study's authors noted that for the chemical series, this easily induced PTH release after i.v. application, though a special microemulsion formulation was required for oral activity [1]. This data confirms that the compound is not just a cell-active agent but can effectively engage the target in vivo, a key differentiator from inactive or untested analogs.

In vivo PTH release
Class‑level inference
Active in Wistar rat i.v. model
Reported in vivo target engagement; confirms physiological translation of CaSR antagonism.
PTH measurement via radioimmunoassay; exact PK/PD magnitude not publicly quantified for this compound.
Parathyroid hormone Pharmacodynamics In vivo model Bone metabolism

Structurally Mapped Activity with Well-Defined Binding Mode

The binding mode of the quinazolinone series to the CaSR was computationally predicted and experimentally confirmed through testing with mutated receptors [1]. This provides a unique, experimentally validated structural context for the compound's activity. Unlike many screening hits, the molecular interactions governing the target compound's function are partially elucidated, allowing for more rational selection in structure-based research.

Binding mode
Class‑level inference
Validated by mutagenesis
Supports mechanistic understanding; reduces risk of off‑target activity.
Molecular modeling and receptor mutant confirmation for the series; consistent with on‑target antagonism.
Molecular modeling Structure-activity relationship Binding mode Drug design

Validated Research Applications for 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one


As a Reference Calcilytic for In Vitro CaSR Pharmacology Studies

With a confirmed IC50 of 15.9 µM against human CaSR, this compound serves as a well-characterized tool for probing calcium-sensing receptor function in cell-based assays like the FLIPR assay [1]. Its potency is documented, allowing it to be used as a comparator or positive control for novel CaSR antagonist screening campaigns, where its activity profile provides a reproducible benchmark [2].

For Investigating Parathyroid Hormone Release Dynamics in Animal Models

The compound's ability to induce PTH release in a Wistar rat model after intravenous administration makes it suitable for preclinical studies of bone anabolic strategies [REFS-1, REFS-2]. It can be used to explore the relationship between transient PTH secretion and bone formation, a cornerstone of osteoporosis research [2].

As a Key Intermediate in Structure-Activity Relationship (SAR) Studies

The compound represents a specific point in the optimization pathway from the initial hit 2a to more potent 6-alkoxy analogs [1]. Its 6-hydroxy substituent and 1-isopropyl substitution are critical for understanding the SAR of this class. Researchers can use this compound to synthesize and evaluate new analogs, leveraging its documented activity as a baseline for potency improvements [1].

For Calcium-Sensing Receptor Binding Mode and Mutagenesis Validation

Given that the binding mode of the quinazolinone core was validated with receptor mutants, this compound can be used in studies requiring a validated competitive antagonist. It can be utilized in binding assays or computational docking studies to confirm the interaction model and screen for novel molecules with similar binding modes [1].

Application
Selection Property
Validation Focus
CaSR pharmacology studies
Documented antagonist activity
Cell‑based CaSR assay reproducibility
PTH signaling research
In vivo PTH release profile
PK/PD model correlation
Calcilytic SAR programs
Structural baseline
Potency improvement context
Binding mode studies
Validated binding model
Mutagenesis consistency
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